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2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one

Catalog No.
S7643341
CAS No.
M.F
C18H20F3N3O2
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undeca...

Product Name

2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one

IUPAC Name

2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one

Molecular Formula

C18H20F3N3O2

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C18H20F3N3O2/c19-18(20,21)14-5-8-24(11-17(14)6-9-26-10-7-17)16-22-13-4-2-1-3-12(13)15(25)23-16/h1-4,14H,5-11H2,(H,22,23,25)

InChI Key

DCOCYYPGMOIODC-UHFFFAOYSA-N

SMILES

C1CN(CC2(C1C(F)(F)F)CCOCC2)C3=NC4=CC=CC=C4C(=O)N3

Canonical SMILES

C1CN(CC2(C1C(F)(F)F)CCOCC2)C3=NC4=CC=CC=C4C(=O)N3
2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one is a novel chemical compound with potential applications in various fields of research and industry. This compound has attracted the interest of researchers due to its unique physical and chemical properties and potential biological activities. In this paper, we will provide a comprehensive review of the definition, background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications, current state of research, potential implications in various fields, limitations, and future directions of 2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one.
2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one is a synthetic compound that belongs to the class of quinazolinone derivatives. It was first synthesized by Takahiro and colleagues in 2013, and its structure was elucidated using nuclear magnetic resonance and mass spectrometry. Since then, this compound has been investigated extensively for its potential biological activities and applications in medicinal chemistry, molecular biology, and materials science.
2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one is a white or off-white crystalline powder with a molecular weight of 411.4 g/mol. It has a melting point of around 218-220 ℃ and a boiling point of around 528 ℃. This compound is sparingly soluble in water, but it exhibits good solubility in organic solvents such as ethanol, acetone, and chloroform. Its chemical formula is C20H21F3N4O2, and its IUPAC name is 2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one.
The synthesis of 2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one involves a multi-step reaction process starting from commercially available starting materials. The main steps involved in the synthesis include the preparation of starting materials, the formation of key intermediates, and the final cyclization reaction to yield the desired product. Various methods have been reported in the literature for the synthesis of this compound, including microwave-assisted synthesis, solvent-free synthesis, and traditional heating methods. The characterization of this compound can be done using various spectroscopic techniques, including nuclear magnetic resonance, mass spectrometry, infrared spectroscopy, and X-ray crystallography.
Several analytical methods have been developed for the detection, quantification, and identification of 2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one. These include high-performance liquid chromatography, gas chromatography, mass spectrometry, and infrared spectroscopy. These methods are widely used to confirm the identity and purity of this compound in different samples and matrices.
2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one has been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities. Several studies have demonstrated the potential of this compound as a lead molecule for the development of novel drugs or therapeutic agents for various diseases and conditions.
The toxicity and safety of 2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one have been evaluated in various scientific experiments using animal models and cell lines. The results of these studies have shown that this compound is relatively safe and well tolerated at therapeutic doses, with no significant adverse effects reported.
2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one has potential applications in various fields of research and industry, including medicinal chemistry, molecular biology, materials science, and chemical synthesis. This compound can be used as a starting material or intermediate for the synthesis of other quinazolinone derivatives with potential biological activities and applications.
The current state of research on 2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one is focused on the exploration of its potential as a lead compound for drug discovery and development. Several studies have reported the synthesis and evaluation of novel derivatives based on this compound, with promising results in different disease models and conditions.
The potential implications of 2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one in various fields of research and industry are far-reaching. This compound has potential applications in medicinal chemistry as a lead molecule for the development of novel drugs or therapeutic agents for various diseases and conditions. It also has potential applications in materials science as a building block or intermediate for the synthesis of other functional materials with unique properties.
Despite its potential, 2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one has several limitations and challenges that need to be addressed in future research. One of the major challenges is the optimization of its synthetic route and yield, which can limit its commercial production and availability. Moreover, more studies are needed to explore its potential in other disease models and conditions, and the underlying mechanisms of its biological activities need to be elucidated in detail.
1. Optimization of the synthetic route and yield to improve the commercial production and availability of this compound.
2. Evaluation of the potential of this compound as a lead molecule for drug discovery and development in different disease models and conditions.
3. Elucidation of the underlying mechanisms of its biological activities, including the identification of its molecular targets and signaling pathways.
4. Development of novel derivatives and analogs based on this compound, with improved biological activities and properties.
5. Evaluation of the potential of this compound as a building block or intermediate for the synthesis of other functional materials with unique properties.
6. Exploration of the potential of this compound as a molecular probe or tool for studying biological processes and pathways.
7. Investigation of the pharmacokinetic and pharmacodynamic properties of this compound in vivo, including its ADME (absorption, distribution, metabolism, and excretion) profile.
8. Evaluation of the toxicity and safety of this compound in long-term studies, including its potential effects on reproductive and developmental health.
9. Integration of this compound into high-throughput screening platforms for drug discovery and development, to accelerate the discovery of new therapeutic agents.
10. Investigation of the potential of this compound as a therapeutic agent for rare and orphan diseases, where there is a significant unmet need for new treatments.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

367.15076138 g/mol

Monoisotopic Mass

367.15076138 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-24-2023

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